molecular formula C17H18BrNO2 B4026400 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4026400
M. Wt: 348.2 g/mol
InChI Key: RWPJEXGSIKSLJT-UHFFFAOYSA-N
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Description

2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-ethylphenyl derivatives, followed by cyclization and subsequent functional group modifications to introduce the hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(4-fluoro-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(4-methyl-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its specific substitution pattern and the presence of the bromine atom

Properties

IUPAC Name

4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-9-8-12(18)5-6-13(9)19-16(20)14-10-3-4-11(7-10)15(14)17(19)21/h5-6,8,10-11,14-15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJEXGSIKSLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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